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Compound of Interest

Compound Name: Bicyclo[1.1.1]pentan-2-one

Cat. No.: B15220265 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of bicyclo[1.1.1]pentan-2-one and

cyclobutanone, two structurally intriguing ketones. While cyclobutanone has been extensively

studied, bicyclo[1.1.1]pentan-2-one, a key derivative of the increasingly important

bicyclo[1.1.1]pentane (BCP) scaffold in medicinal chemistry, presents a unique reactivity profile

due to its highly strained cage-like structure. This document summarizes available quantitative

data, details experimental protocols for key reactions, and presents reaction pathways to aid

researchers in understanding and utilizing these compounds in their work.

Executive Summary
Cyclobutanone exhibits enhanced reactivity in nucleophilic additions and enolate formations

compared to less strained cyclic and acyclic ketones, a characteristic attributed to the relief of

its significant ring strain upon rehybridization of the carbonyl carbon from sp² to sp³.

Bicyclo[1.1.1]pentan-2-one, with its unique bridged structure, is also highly strained. While

direct comparative quantitative data is scarce, computational studies and available

experimental evidence suggest that the introduction of a trigonal center at the 2-position does

not increase the strain as dramatically as might be expected. Its reactivity is influenced by the

rigid geometry and the electronic effects of the BCP core. This guide aims to provide a

framework for understanding the relative reactivities of these two ketones in key organic

transformations.
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Data Presentation
Table 1: Physical and Spectroscopic Properties

Property Bicyclo[1.1.1]pentan-2-one Cyclobutanone

Molecular Formula C₅H₆O C₄H₆O

Molar Mass 82.10 g/mol 70.09 g/mol

Appearance - Colorless liquid

Boiling Point - 99-100 °C

IR (C=O stretch) ~1780 cm⁻¹ (estimated) ~1785 cm⁻¹

¹³C NMR (C=O) ~215 ppm (estimated) ~219 ppm

Note: Experimental data for bicyclo[1.1.1]pentan-2-one is limited. Estimated values are based

on computational studies and data from related BCP derivatives.

Table 2: Comparative Reactivity Data
Reaction Type Bicyclo[1.1.1]pentan-2-one Cyclobutanone

Nucleophilic Addition
Generally reactive towards

nucleophiles.

Highly reactive due to relief of

ring strain.

Reduction (e.g., with NaBH₄)
Readily reduced to the

corresponding alcohol.

Readily reduced to

cyclobutanol.

Enolate Formation (pKa of α-

proton)

pKa not experimentally

determined. Computational

studies suggest a value

comparable to or slightly

higher than cyclobutanone.

pKa ≈ 19.7-20.2[1][2][3]

Wittig Reaction
Undergoes Wittig olefination.

[1]

Readily undergoes Wittig

olefination.

Experimental Protocols
Synthesis of Bicyclo[1.1.1]pentan-2-one
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The synthesis of bicyclo[1.1.1]pentan-2-one can be achieved through various routes, often

starting from derivatives of bicyclo[1.1.1]pentane. One common precursor is

bicyclo[1.1.1]pentan-2-ol, which can be oxidized to the ketone.

Protocol: Oxidation of Bicyclo[1.1.1]pentan-2-ol

To a solution of bicyclo[1.1.1]pentan-2-ol (1.0 eq) in a suitable solvent such as

dichloromethane at 0 °C, add a mild oxidizing agent like pyridinium chlorochromate (PCC)

(1.5 eq).

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-

layer chromatography (TLC).

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of

silica gel to remove the chromium salts.

Concentrate the filtrate under reduced pressure to yield the crude bicyclo[1.1.1]pentan-2-
one, which can be further purified by column chromatography.

Reduction of Ketones
Protocol: Sodium Borohydride Reduction of Cyclobutanone

Dissolve cyclobutanone (1.0 eq) in methanol in a round-bottom flask and cool the solution to

0 °C in an ice bath.

Slowly add sodium borohydride (NaBH₄) (1.1 eq) in small portions to the stirred solution.

After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then at

room temperature for 1 hour.

Quench the reaction by the slow addition of water.

Extract the product with diethyl ether (3 x 20 mL).

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure to obtain cyclobutanol.
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This protocol can be adapted for the reduction of bicyclo[1.1.1]pentan-2-one.

Wittig Reaction
Protocol: Wittig Olefination of Cyclobutanone

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend

methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF).

Cool the suspension to 0 °C and add a strong base such as n-butyllithium (1.0 eq) dropwise.

Allow the resulting ylide solution to stir at room temperature for 1 hour.

Cool the reaction mixture to 0 °C and add a solution of cyclobutanone (1.0 eq) in anhydrous

THF dropwise.

Let the reaction warm to room temperature and stir for 12-16 hours.

Quench the reaction with saturated aqueous ammonium chloride solution.

Extract the product with diethyl ether (3 x 20 mL).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure.

Purify the resulting methylenecyclobutane by distillation or column chromatography.

A similar protocol has been reported for ketones bearing a bicyclo[1.1.1]pentane moiety.[1]

Reaction Pathways and Mechanisms
The reactivity of both ketones is largely governed by the high degree of ring strain. Reactions

that lead to a change in hybridization of the carbonyl carbon from sp² to sp³ are generally

favored as they alleviate some of this strain.

Nucleophilic Addition
Nucleophilic attack on the carbonyl carbon of both ketones proceeds via a standard

mechanism to form a tetrahedral intermediate. The high reactivity of cyclobutanone is attributed
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to the significant release of angle strain in this step. Bicyclo[1.1.1]pentan-2-one is also

expected to be highly susceptible to nucleophilic attack due to its inherent strain.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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